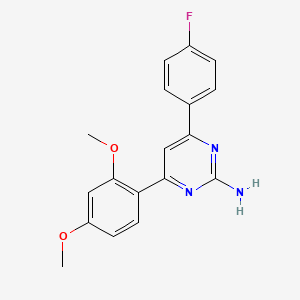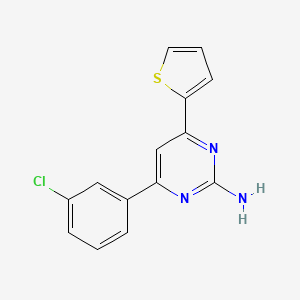
4-(3-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine (also known as CPMP) is a heterocyclic organic compound that has found a variety of applications in the scientific research field. CPMP is a derivative of pyrimidine and contains both a phenyl and methoxy group. CPMP is known to be a potent inhibitor of a number of enzymes and has been studied extensively for its potential use in drug development and other medical applications.
Aplicaciones Científicas De Investigación
CPMP has been extensively studied for its potential applications in the scientific research field. CPMP is known to be a potent inhibitor of a number of enzymes, including cyclooxygenase-2 (COX-2), thromboxane synthase, and 5-lipoxygenase. CPMP has also been studied for its potential use as an anti-inflammatory agent, as well as for its potential use in the treatment of cancer.
Mecanismo De Acción
CPMP is believed to act as an inhibitor of a number of enzymes, including cyclooxygenase-2 (COX-2), thromboxane synthase, and 5-lipoxygenase. Inhibition of these enzymes is believed to be responsible for CPMP’s anti-inflammatory and anticancer effects. CPMP is also believed to act as an inhibitor of the enzyme phospholipase A2 (PLA2), which is responsible for the production of arachidonic acid, a precursor to the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
CPMP has been shown to have a variety of biochemical and physiological effects. CPMP has been shown to inhibit the production of pro-inflammatory molecules, such as prostaglandins, leukotrienes, and thromboxanes. CPMP has also been shown to inhibit the proliferation of cancer cells, as well as to induce apoptosis in certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPMP has a number of advantages for use in lab experiments. CPMP is relatively inexpensive and easy to synthesize, and it has a high degree of purity. CPMP is also a potent inhibitor of a number of enzymes, making it ideal for use in enzyme inhibition studies. The main limitation of CPMP is that it is not approved for use in humans, so it cannot be used in clinical trials.
Direcciones Futuras
The future of CPMP is promising. CPMP has been studied extensively for its potential use in the treatment of cancer, and it is possible that CPMP could be developed into a viable anticancer drug. CPMP could also be studied further for its potential use as an anti-inflammatory agent. Additionally, CPMP could be studied for its potential use in the treatment of other diseases, such as diabetes, cardiovascular disease, and autoimmune disorders. Finally, CPMP could be studied further for its potential use as an inhibitor of enzymes involved in the production of pro-inflammatory molecules, such as phospholipase A2 (PLA2).
Métodos De Síntesis
CPMP can be synthesized in a variety of ways. One of the most common methods involves the reaction of 3-chloroaniline with 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction produces CPMP in a yield of up to 80%. Another method involves the reaction of 3-chloroaniline with 2-methoxybenzyl alcohol in the presence of a base, such as sodium hydroxide. This reaction produces CPMP in a yield of up to 91%.
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-22-16-8-3-2-7-13(16)15-10-14(20-17(19)21-15)11-5-4-6-12(18)9-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGQWKZFUQEOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














